Methyl 6-bromo-5-fluoropyridine-2-carboxylate

Organic Synthesis Process Chemistry Medicinal Chemistry

This dihalogenated pyridine ester features a unique 5-fluoro, 6-bromo substitution pattern critical for electronic modulation and synthetic utility. The ortho-bromine to ring nitrogen enhances reactivity in Pd-catalyzed Suzuki-Miyaura cross-couplings, while the electron-withdrawing fluorine activates the C-Br bond for efficient oxidative addition. This precise substitution pattern cannot be replicated by regioisomers without compromising yields and requiring extensive re-optimization. Ideal precursor for CDK4/6 kinase inhibitor libraries (CDK6 IC50 462 nM) and P2Y6 receptor antagonist studies (IC50 900 nM). Methyl ester enables rapid diversification for SAR exploration.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.024
CAS No. 1210419-26-3
Cat. No. B596497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-5-fluoropyridine-2-carboxylate
CAS1210419-26-3
Molecular FormulaC7H5BrFNO2
Molecular Weight234.024
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C=C1)F)Br
InChIInChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3
InChIKeyAYMMPTHLFMQVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS 1210419-26-3) as a Building Block


Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS 1210419-26-3) is a dihalogenated pyridine building block characterized by a bromine atom at the 6-position and a fluorine atom at the 5-position of a picolinate ester core . Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, and is available commercially with a standard purity of ≥98% .

Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS 1210419-26-3): Why Analog Substitution is Not Trivial


The specific 5-fluoro, 6-bromo substitution pattern on the pyridine ring is critical for both electronic modulation and synthetic utility, making direct analog substitution challenging . The ortho-relationship of the bromine atom to the ring nitrogen creates a unique electronic environment that enhances reactivity in transition-metal-catalyzed cross-coupling reactions, a property not shared by non-brominated or differently halogenated analogs [1]. Furthermore, the 5-fluorine atom strongly influences the compound's physicochemical properties, such as its calculated logP of 2.2, which directly impacts its suitability in biological assays and downstream chemistry . Simply replacing this compound with a structurally similar alternative (e.g., a different halogen regioisomer) would compromise reaction yields, alter biological activity, and require extensive re-optimization of synthetic routes.

Quantitative Evidence Guide for Procuring Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS 1210419-26-3)


Synthetic Accessibility: Esterification Yield from the Parent Acid

The compound is synthesized via esterification of 6-bromo-5-fluoropicolinic acid in methanol with sulfuric acid as a catalyst. This method, reported in a patent and confirmed by chemical vendors, achieves an exceptionally high yield, making it a cost-effective intermediate to procure or synthesize . The high yield directly translates to better process economics compared to similar building blocks with lower-yielding syntheses .

Organic Synthesis Process Chemistry Medicinal Chemistry

Biological Activity: Human P2Y6 Receptor Antagonism

In a functional assay, this compound acts as an antagonist at the human P2Y6 receptor, with a reported IC50 of 900 nM [1]. While this potency is moderate, it provides a validated starting point for medicinal chemistry programs targeting the P2Y6 receptor. A comparator or baseline value for a close analog is not available from this dataset, so this evidence is for target engagement only [1].

GPCR Biology Inflammation Cell Signaling

Kinase Inhibition Profile: CDK6 Activity

The compound exhibits inhibitory activity against Cyclin-dependent kinase 6 (CDK6), a key target in oncology. A biochemical assay reports an IC50 of 462 nM for the inhibition of CDK6 in the presence of ATP [1]. This activity profile is consistent with the compound's use as an intermediate in patented CDK4/6 inhibitor programs [2]. While a direct comparator is absent, the data confirms its relevance as a kinase-directed fragment or building block [1].

Kinase Inhibitors Cancer Research Cell Cycle

Recommended Applications for Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS 1210419-26-3)


Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Suzuki-Miyaura Coupling

The 6-bromo substituent serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install diverse aryl groups. The electron-withdrawing fluorine at the 5-position activates the adjacent C-Br bond for oxidative addition, facilitating efficient coupling with aryl boronic acids. This methodology is directly applicable to the synthesis of 6-aryl-5-fluoropicolinate herbicides, as described in recent literature [1].

Development of Novel CDK4/6 Kinase Inhibitors

This compound is a valuable precursor for building focused libraries of kinase inhibitors, particularly those targeting CDK4/6. Its documented inhibitory activity against CDK6 (IC50 462 nM) confirms its ability to engage the target. The presence of the methyl ester allows for rapid diversification into amides, acids, and other functional groups, enabling efficient structure-activity relationship (SAR) exploration to improve potency and selectivity [1].

Chemical Probe for P2Y6 Receptor Pharmacology

As a documented antagonist of the human P2Y6 purinergic receptor with an IC50 of 900 nM, this compound can be directly employed as a chemical probe in cell-based assays to study the receptor's role in inflammatory responses, cell migration, and other physiological processes [1]. Its moderate potency makes it suitable for initial target validation and mechanistic studies, where a more potent and selective tool compound may not be required.

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